RORγ Inhibitory Potency: 2,2- vs. 3,3-Diphenyl Substitution
In a head-to-head SAR study of diphenylpropanamide RORγ inhibitors, compounds with 3,3-diphenylpropanamide cores demonstrated sub-micromolar to low-micromolar IC50 values against RORγ, whereas the 2,2-diphenyl substitution pattern has not been directly reported in this series [1]. The most potent 3,3-diphenylpropanamide analog (compound 5k(+)) exhibited an IC50 of 0.46 ± 0.05 μM against RORγ and 0.4 μM in the Th17 differentiation assay, with no detectable activity against RORα (inactive) [1]. This quantitative profile establishes the 3,3-diphenyl scaffold as a validated pharmacophore for RORγ antagonism. The 2,2-diphenyl analog (target compound) represents a structurally distinct isomer predicted to exhibit altered binding geometry and divergent selectivity, though direct activity data remain unpublished [1].
| Evidence Dimension | RORγ Transcriptional Inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported in peer-reviewed literature |
| Comparator Or Baseline | 3,3-Diphenylpropanamide analog (compound 5k(+)) IC50 = 0.46 ± 0.05 μM |
| Quantified Difference | Data unavailable for direct comparison; structural isomerism predicts non-equivalent activity |
| Conditions | Chimeric receptor Gal4 DBD-NR LBD cotransfection assay; mean of four replicates from two independent experiments |
Why This Matters
This SAR evidence demonstrates that 2,2- vs. 3,3- diphenyl substitution is not interchangeable; procurement decisions must be guided by the specific substitution pattern required for the intended biological target.
- [1] Huh JR, Englund EE, Wang H, et al. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors. ACS Med Chem Lett. 2013;4(1):79-84. doi:10.1021/ml300286h. Table 3. View Source
